molecular formula C6H9NO2 B8663559 Methyl 2-pyrroline-1-carboxylate

Methyl 2-pyrroline-1-carboxylate

Cat. No. B8663559
M. Wt: 127.14 g/mol
InChI Key: SWCRVYZJNHPQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-pyrroline-1-carboxylate is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 2-pyrroline-1-carboxylate

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

methyl 2,3-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C6H9NO2/c1-9-6(8)7-4-2-3-5-7/h2,4H,3,5H2,1H3

InChI Key

SWCRVYZJNHPQPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The obtained N-carbomethoxy diallyl amine (400 g) was dissolved in 1.5 l of dichloromethane purged with nitrogen for 10 minutes by bubbling nitrogen through the stirred solution. In a 5 l flask fitted with a mechanical stirrer and an addition funnel, was charged the Grubb's catalyst (bis(tricyclohexylphosphine)styrylrutheniumdichloride (3 g, 3.9 mmol) under a steady purge. Dichloromethane was added and the resultant dark solution was stirred at r.t. with nitrogen bubbling for 10 minutes. The N-carbomethoxy diallyl amine solution was added to the catalyst solution over a period of 2 hours. When the addition was complete, the solution was stirred at r.t. for 2.5 days. Then, the reaction mixture was concentrated to an oil, which was subsequently purified by vacuum distillation. The desired product was obtained as a clear colorless liquid boiling at about 90° C. (10 mm of Hg) The NMR was consistent with the expected structure.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bis(tricyclohexylphosphine)styrylrutheniumdichloride
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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